molecular formula C23H25NO3 B11941295 Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate CAS No. 853329-79-0

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate

Cat. No.: B11941295
CAS No.: 853329-79-0
M. Wt: 363.4 g/mol
InChI Key: VJDWIZQZYYPLFB-UHFFFAOYSA-N
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Description

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the tert-butyl and 4-methylbenzoyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final esterification step to introduce the ethyl group is usually carried out using ethyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indolizine core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is unique due to its specific combination of functional groups and the indolizine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

853329-79-0

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 7-tert-butyl-3-(4-methylbenzoyl)indolizine-1-carboxylate

InChI

InChI=1S/C23H25NO3/c1-6-27-22(26)18-14-20(21(25)16-9-7-15(2)8-10-16)24-12-11-17(13-19(18)24)23(3,4)5/h7-14H,6H2,1-5H3

InChI Key

VJDWIZQZYYPLFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C(C)(C)C

Origin of Product

United States

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